molecular formula C17H14N2O3 B2455647 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 1105243-40-0

1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one

Cat. No.: B2455647
CAS No.: 1105243-40-0
M. Wt: 294.31
InChI Key: VXTCTRAXCNCSOJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one is a synthetic organic compound that features a furan ring, an isoxazole ring, and an indoline moiety

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-16(22-18-13)15-6-3-9-21-15/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCTRAXCNCSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Isoxazole Ring: Starting with a furan derivative, the isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate.

    Attachment of the Indoline Moiety: The indoline group can be introduced via a nucleophilic substitution reaction, where the indoline nitrogen attacks an electrophilic carbon on the isoxazole ring.

    Final Coupling: The ethanone linkage can be formed through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Isoxazolines and reduced indoline derivatives.

    Substitution: Halogenated indoline compounds.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C14H11N3O3
  • Molecular Weight : 257.241 g/mol
  • CAS Number : Not specified in the sources but can be referenced through chemical databases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of indole derivatives, including compounds similar to 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one. For example, a study highlighted the antibacterial activity of synthesized indole derivatives against various bacterial strains using the agar diffusion method. The results indicated that increasing concentrations of the compounds correlated with larger zones of inhibition, suggesting dose-dependent antimicrobial efficacy .

Antioxidant Properties

Indole derivatives are also noted for their antioxidant properties. Research has utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of these compounds. The findings indicated that certain derivatives exhibited significant antioxidant activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-Cancer Potential

Molecular docking studies have been conducted to assess the anti-cancer potential of indole-based compounds. For instance, docking studies against DNA gyrase (a target for antibacterial drugs) demonstrated promising binding affinities and interactions with key amino acid residues, suggesting that these compounds could be developed as anti-cancer agents targeting bacterial infections or cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialAgar diffusionDose-dependent inhibition observed
AntioxidantDPPH ScavengingSignificant radical scavenging
Anti-cancerMolecular DockingHigh binding affinity to DNA gyrase

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an indoline.

    2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one is a complex organic molecule that incorporates indole, furan, and oxazole moieties. These structural features contribute to its diverse biological activities. This article will explore the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

Key Features:

  • Indole Moiety : Known for its role in various biological activities including anticancer and antimicrobial properties.
  • Furan Ring : Contributes to anti-inflammatory and analgesic activities.
  • Oxazole Group : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that indole derivatives, including those with furan and oxazole substitutions, exhibit significant anticancer properties. For instance:

  • A study reported that compounds containing indole structures showed promising activity against various cancer cell lines such as H460 (lung cancer) and A549 (non-small cell lung cancer) .
  • The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Antimicrobial Properties

The presence of the furan ring enhances the antimicrobial efficacy of the compound:

  • Compounds with furan moieties have demonstrated activity against a range of bacteria and fungi .
  • The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of indole and furan-containing compounds:

  • The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .
  • Specific derivatives have been tested for their ability to modulate COX enzymes, which are critical in inflammatory responses .

Neuroprotective Effects

The oxazole component is linked to neuroprotective activities:

  • Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar structures is essential:

Compound NameBiological ActivityKey Features
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamideAnticancer, Anti-inflammatoryContains sulfonamide group enhancing bioactivity
5-(furan-2-yl)-1,2-oxazole derivativesAntimicrobial, AnticancerLacks indole moiety but shows similar activities
Indole-based derivativesAnticancer, AntimicrobialBroad spectrum but may lack specificity

Case Study 1: Anticancer Efficacy

In a recent study involving various indole derivatives, it was found that 1-(2,3-dihydroindolyl)-2-[5-(furan-2-yl)-1,2-oxazolyl]ethanone exhibited IC50 values lower than 10 µM against several cancer cell lines. This suggests strong anticancer potential compared to traditional chemotherapeutics .

Case Study 2: Anti-inflammatory Action

A model evaluating the anti-inflammatory effects revealed that this compound significantly reduced paw edema in rats induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy at 20 mg/kg .

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